1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
Description
Properties
IUPAC Name |
1-(1-chloropropan-2-yloxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIUFFZPYGXDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145905-21-1 | |
| Record name | 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 4-Methoxyphenol with 1-Chloropropan-2-yl Bromide
In a representative procedure, 4-methoxyphenol (1.0 equiv) is deprotonated with K₃PO₄ in acetonitrile (0.2 M) to form the phenoxide ion. Subsequent addition of 1-chloropropan-2-yl bromide (1.2 equiv) at 100°C for 16 hours yields the target compound after extraction with dichloromethane and purification via column chromatography (hexane/EtOAc, 98:2). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic signals at δ 7.01–7.14 (aromatic protons) and δ 2.42 (methyl group).
Role of Base and Solvent Optimization
The choice of base significantly impacts yield. Tributylammonium bromide (Bu₄NBr₃) enhances reactivity by stabilizing transition states, while polar aprotic solvents like acetonitrile improve nucleophilicity. Substituting K₃PO₄ with K₂CO₃ reduces yields from 92.7% to 65.0%, likely due to incomplete deprotonation.
Mitsunobu Reaction for Stereocontrolled Etherification
The Mitsunobu reaction enables stereospecific coupling of 4-methoxyphenol with secondary alcohols, preserving chiral integrity.
Coupling with (S)-3-Chloro-1,2-Propanediol
A solution of (S)-3-chloro-1,2-propanediol (1.0 equiv) and 4-methoxyphenol (1.1 equiv) in tetrahydrofuran (THF) is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine at 0°C. The reaction proceeds via an SN2 mechanism, inverting the configuration at the alcohol center. After 3 hours, workup with Na₂S₂O₃ and Na₂CO₃ followed by silica gel chromatography affords the product in 87% yield with 99.5% enantiomeric excess (ee).
Solvent and Temperature Effects
Reactions in dichloromethane at reflux (40°C) achieve higher conversions than those in THF, attributed to improved solubility of intermediates. However, THF minimizes racemization, critical for chiral products.
Epoxide Ring-Opening with 4-Methoxyphenol
Epichlorohydrin (1-chloro-2,3-epoxypropane) serves as a versatile electrophile for ether synthesis.
Base-Catalyzed Ring-Opening Mechanism
4-Methoxyphenoxide attacks the less substituted carbon of epichlorohydrin in acetonitrile at 120°C, yielding this compound after 16 hours. The reaction exhibits a 22:1 selectivity for mono-substitution over di-substitution, confirmed by GC-MS.
Acidic Workup and Byproduct Mitigation
Quenching with 15% aqueous Na₂S₂O₃ removes excess brominating agents, while Na₂CO₃ neutralizes acidic byproducts. Column chromatography (hexane 100%) isolates the product in 64% yield, with ≤2% dibrominated impurities.
Base-Mediated Cyclization of 3-Chloro-1,2-Propanediol
3-Chloro-1,2-propanediol undergoes intramolecular cyclization under basic conditions, forming reactive intermediates for subsequent alkylation.
Formation of Epichlorohydrin In Situ
Refluxing (S)-3-chloro-1,2-propanediol with K₃PO₄ in MeCN (0.2 M) generates epichlorohydrin, which reacts in situ with 4-methoxyphenol. This one-pot method streamlines synthesis, achieving 67% yield with a 22:1 ratio of mono- to di-substituted products.
Stereochemical Outcomes
Chiral HPLC analysis reveals that cyclization preserves the (S)-configuration, enabling enantioselective synthesis. Enzymatic resolution using Aspergillus niger epoxide hydrolases further enhances ee to 99.5%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 92.7 | 99.4 | Low | High |
| Mitsunobu Reaction | 87.0 | 99.5 | High | Moderate |
| Epoxide Ring-Opening | 64.0 | 97.4 | Moderate | High |
| Cyclization-Alkylation | 67.0 | 99.5 | High | Moderate |
The Williamson method offers superior yields and scalability, while the Mitsunobu reaction excels in stereocontrol. Epoxide ring-opening balances cost and efficiency, making it ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethers or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene serves as a valuable intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the chloropropyl group enhances reactivity, making it suitable for creating derivatives that can be used in pharmaceuticals and agrochemicals.
Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of the chlorine atom by nucleophiles | Alcohols, amines |
| Electrophilic Substitution | Substitution on the aromatic ring | Halogens, nitrating agents |
| Reduction | Conversion to alcohol or amine derivatives | Lithium aluminum hydride (LiAlH4) |
| Oxidation | Formation of ketones or aldehydes | Potassium permanganate (KMnO4) |
Biological Applications
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit biological activity, particularly in the field of drug discovery. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors.
Case Study: Interaction with Enzymes
In studies focusing on enzyme kinetics, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown potential as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Industrial Applications
Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals, including fragrances and flavoring agents. Its methoxy group contributes to desirable aromatic properties, making it suitable for formulations in the cosmetic and food industries.
Herbicidal Properties
Recent research has explored the herbicidal potential of chlorinated compounds like this compound. These compounds are being investigated for their effectiveness against various weed species, providing an environmentally friendly alternative to traditional herbicides.
Environmental Considerations
Given its applications, understanding the environmental impact of this compound is crucial. Studies are ongoing to evaluate its biodegradability and potential toxicity to aquatic life. The octanol-water partition coefficient is a key parameter that influences its environmental fate and bioaccumulation potential.
Mechanism of Action
The mechanism of action of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the methoxy group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Substituent Variants on the 4-Methoxybenzene Core
The table below highlights key differences in substituents, molecular weights, and properties:
Electronic and Steric Effects
- Electron-Withdrawing Groups : Compounds like 4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene and (±)-1-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene exhibit enhanced electrophilic substitution resistance due to bromine/trifluoromethyl groups. In contrast, the target compound’s chloropropoxy group offers moderate electron withdrawal, balancing reactivity.
- Steric Effects : Bulky substituents (e.g., -C(CH₃)₂Cl in ) hinder nucleophilic attacks, whereas the linear chloropropoxy chain in the target compound allows easier access for reactions.
Biological Activity
1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, with the molecular formula C10H13ClO2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a methoxy group and a chloropropyl ether group. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation processes.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The chlorine atom can be replaced by nucleophiles, enabling the compound to act as an electrophile in biochemical reactions. Additionally, the methoxy group may undergo oxidation, leading to the formation of reactive intermediates that can influence biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in melanoma cells, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
There is emerging evidence that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated inhibition of bacterial growth in laboratory settings, particularly against Gram-positive bacteria. |
| Cytotoxicity | Induced apoptosis in melanoma cell lines with IC50 values indicating moderate potency. |
| Anti-inflammatory Effects | Showed modulation of inflammatory cytokines in vitro, suggesting a pathway for therapeutic use in inflammatory diseases. |
Q & A
Q. What are the established synthetic routes for 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or alkylation. A common approach involves reacting 4-methoxyphenol with 1-chloro-2-propanol derivatives under basic conditions. For example:
- Alkylation Protocol : React 4-methoxyphenol with 1-chloro-2-propyl bromide in acetone, using K₂CO₃ as a base at 80°C for 12 hours. This yields ~70–75% product after recrystallization .
- Optimization Tips : Elevated temperatures increase reaction rates but may promote side reactions (e.g., elimination). Solvent polarity (DMF vs. acetone) and base strength (K₂CO₃ vs. NaOH) critically affect regioselectivity .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions. For example:
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond angles .
- MS/HPLC : High-resolution mass spectrometry validates molecular weight; HPLC monitors purity (>95% required for biological assays) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Conduct reactions in a fume hood due to potential chloroalkane emissions.
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Toxicity data are limited; treat as a suspected irritant .
Advanced Research Questions
Q. How can researchers resolve contradictions in substitution reaction outcomes with different nucleophiles?
Methodological Answer: Contradictions arise from competing SN1/SN2 mechanisms or steric effects. For example:
- Primary Nucleophiles (e.g., NH₃) : Favor SN2, producing 1-amino derivatives.
- Bulky Nucleophiles (e.g., t-BuOK) : Promote elimination, yielding allyl ether byproducts.
Experimental Design :
Vary solvent polarity (polar aprotic vs. protic) to stabilize transition states.
Use kinetic studies (e.g., monitoring by GC-MS) to identify dominant pathways .
Q. What strategies optimize enantioselective synthesis of derivatives?
Methodological Answer:
- Chiral Catalysts : Use Ru-phosphine complexes for asymmetric hydrogenation of prochiral intermediates .
- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in solvent-free systems to resolve racemic mixtures .
Challenges : Steric hindrance from the methoxy group reduces catalyst accessibility. Pre-functionalization (e.g., protecting the methoxy group as a silyl ether) improves enantiomeric excess (ee) from 50% to >85% .
Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?
Methodological Answer: The methoxy group is electron-donating, activating the benzene ring for electrophilic substitution. However, the chloropropoxy chain introduces steric bulk, limiting access to meta positions. Case Study : Suzuki-Miyaura coupling with phenylboronic acid:
- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C.
- Outcome : Para-substituted biaryl forms in 60% yield; meta substitution is <5% due to steric clash .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
